2-Chloro-N,N-diethylethanamine hydrochloride

Description

The exact mass of the compound 2-Chloro-N,N-diethylethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2059. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-N,N-diethylethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N,N-diethylethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-35-6 (Parent) | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029203 | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [MSDSonline] | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

869-24-9 | |

| Record name | 2-(Diethylamino)ethyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 869-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldiethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCY6EQT3WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine Hydrochloride: Properties, Structure, and Application in Drug Development

This guide provides an in-depth exploration of 2-Chloro-N,N-diethylethanamine hydrochloride, a pivotal reagent in modern organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, structural elucidation, synthesis, and its critical role as a versatile building block in the creation of therapeutic agents.

Introduction: A Versatile Intermediate

2-Chloro-N,N-diethylethanamine hydrochloride, also known as (2-Chloroethyl)diethylamine hydrochloride, is a bifunctional organic compound featuring a reactive alkyl chloride and a tertiary amine.[1] This dual functionality makes it a highly valuable intermediate for introducing the diethylaminoethyl moiety into a wide range of molecules.[1][2] Due to the inherent reactivity of the free base, which can lead to self-reaction, it is most commonly produced, stored, and utilized as its more stable hydrochloride salt.[1] Its predictable reactivity and commercial availability have cemented its importance in the synthesis of numerous pharmaceutical compounds.[2]

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical properties of 2-Chloro-N,N-diethylethanamine hydrochloride is fundamental for its effective application in research and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN·HCl | [1][3] |

| Molecular Weight | 172.10 g/mol | [4][5] |

| CAS Number | 869-24-9 | [4][5] |

| Appearance | White to off-white or tan crystalline powder | [3] |

| Melting Point | 208-212 °C | [3] |

| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol. | [3] |

| Hygroscopicity | Hygroscopic | [6] |

Structural Elucidation

The molecular structure of 2-Chloro-N,N-diethylethanamine hydrochloride is key to its reactivity. The presence of a tertiary amine and a primary alkyl chloride within the same molecule dictates its chemical behavior.

| Identifier | String | Source |

| SMILES | CCN(CC)CCCl.Cl | [4] |

| InChI | InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | [4] |

| InChIKey | RAGSWDIQBBZLLL-UHFFFAOYSA-N | [4] |

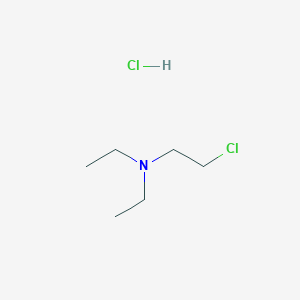

The structural representation of 2-Chloro-N,N-diethylethanamine hydrochloride is presented below:

Caption: 2D structure of 2-Chloro-N,N-diethylethanamine hydrochloride.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 2-Chloro-N,N-diethylethanamine hydrochloride involves the chlorination of its corresponding alcohol precursor, 2-(diethylamino)ethanol, using thionyl chloride (SOCl₂).[1]

Reaction Principle

The hydroxyl group of 2-(diethylamino)ethanol attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion, with the concomitant release of sulfur dioxide (SO₂) and a proton, yields the desired alkyl chloride. The in situ generated hydrogen chloride (HCl) then protonates the tertiary amine, affording the stable hydrochloride salt.

Caption: General workflow for the synthesis of 2-Chloro-N,N-diethylethanamine hydrochloride.

Detailed Experimental Protocol

Materials:

-

2-(Diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Absolute ethanol

-

Ice bath

-

Standard laboratory glassware with a reflux setup and drying tube

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(diethylamino)ethanol in anhydrous DCM.

-

Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled amino alcohol solution via the dropping funnel with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for 1-2 hours to ensure the reaction proceeds to completion.[1]

-

After reflux, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and any excess thionyl chloride.

-

The crude product is then purified by recrystallization from absolute ethanol.[1]

-

Collect the resulting white crystals by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, the use of anhydrous solvents and a drying tube is crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Cooling during Addition: The reaction between 2-(diethylamino)ethanol and thionyl chloride is highly exothermic. Cooling is essential to control the reaction rate, prevent the formation of byproducts, and avoid the excessive loss of volatile reagents.

-

Reflux: Heating the reaction mixture to reflux after the initial exothermic phase ensures that the reaction goes to completion, maximizing the conversion of the starting material to the product.

-

Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as the hydrochloride salt has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for effective purification from any non-polar impurities.

Advanced Structural Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of 2-Chloro-N,N-diethylethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The spectrum would be expected to show a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups adjacent to the nitrogen, and two triplets for the two methylene groups of the chloroethyl chain. The proton on the nitrogen would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl and methylene carbons of the diethylamino group and the two methylene carbons of the chloroethyl chain. The carbon attached to the chlorine atom would be expected to be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for C-H stretching of the alkyl groups, C-N stretching, and potentially a broad absorption corresponding to the N-H stretch of the protonated amine. The C-Cl stretch would also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry of the free base (by deprotonation in the ion source) would show a molecular ion peak corresponding to the mass of 2-Chloro-N,N-diethylethanamine. The fragmentation pattern would likely involve the loss of a chlorine radical and cleavage at the C-C bond adjacent to the nitrogen, leading to a prominent fragment corresponding to the diethylaminomethyl cation.[7]

Reactivity and Mechanism of Action: The Aziridinium Ion

The utility of 2-Chloro-N,N-diethylethanamine hydrochloride as an alkylating agent stems from its ability to form a highly reactive intermediate, the N,N-diethylaziridinium ion, under appropriate conditions (typically in solution and not as the stable hydrochloride salt).[8][9]

Formation of the Aziridinium Ion

In a non-acidic environment, the lone pair of electrons on the tertiary nitrogen atom can displace the chloride ion via an intramolecular nucleophilic substitution (SNi) reaction, forming a strained, three-membered aziridinium ring. This cation is a potent electrophile.[8][10]

Caption: Formation of the reactive aziridinium ion and subsequent alkylation of a nucleophile.

Alkylation of Nucleophiles

The highly electrophilic aziridinium ion is readily attacked by a wide range of nucleophiles, leading to the opening of the three-membered ring and the formation of a stable C-Nu bond. This reactivity is harnessed in organic synthesis to introduce the diethylaminoethyl group onto various substrates.

Applications in Drug Development

2-Chloro-N,N-diethylethanamine hydrochloride is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][6][11]

Synthesis of Amiodarone

Amiodarone is an antiarrhythmic agent used to treat and prevent a number of types of irregular heartbeats. 2-Chloro-N,N-diethylethanamine hydrochloride is used to introduce the diethylaminoethyl ether side chain, which is crucial for its pharmacological activity.[2][12][13][14][15]

Reaction Scheme for Amiodarone Synthesis (Simplified): A key step in the synthesis of amiodarone involves the Williamson ether synthesis, where the sodium salt of the benzofuran derivative is reacted with 2-Chloro-N,N-diethylethanamine (generated in situ from the hydrochloride salt with a base) to form the desired ether linkage.[2]

Synthesis of Flurazepam

Flurazepam is a benzodiazepine derivative used for the short-term treatment of insomnia.[16] The synthesis of flurazepam involves the alkylation of the benzodiazepine core with 2-Chloro-N,N-diethylethanamine hydrochloride in the presence of a base.

Reaction Scheme for Flurazepam Synthesis (Simplified): The nitrogen at the 1-position of the benzodiazepine ring acts as a nucleophile, attacking the electrophilic carbon of the 2-Chloro-N,N-diethylethanamine (after in situ formation of the aziridinium ion or direct displacement), leading to the formation of flurazepam.

Other Therapeutic Applications

The diethylaminoethyl moiety introduced by this reagent is a common pharmacophore found in various classes of drugs, including antihistamines, local anesthetics, and anticholinergics. Its ability to impart specific physicochemical properties, such as improved solubility and the potential for salt formation, makes it a valuable structural component in drug design. Furthermore, it has been used in the synthesis of compounds with antimicrobial and antiprotozoal activities, as well as potential antitubercular agents.[11]

Safety and Handling

2-Chloro-N,N-diethylethanamine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: It can cause severe skin burns and eye damage.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It is hygroscopic and should be protected from moisture.[6]

Conclusion

2-Chloro-N,N-diethylethanamine hydrochloride is a cornerstone intermediate in the field of organic and medicinal chemistry. Its unique bifunctional nature, coupled with its predictable reactivity through the formation of the highly electrophilic aziridinium ion, makes it an indispensable tool for the introduction of the diethylaminoethyl group. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective utilization in the development of novel therapeutics. The insights and protocols provided in this guide are intended to support researchers and scientists in harnessing the full potential of this versatile chemical entity.

References

- BenchChem. (2025).

- PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.

- PubChem. (2025). 1-Chloro-2-(diethylamine)ethane hydrochloride.

- ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles.

- PubMed Central. (2013).

- Google Patents. (n.d.). A kind of preparation method of Amiodarone Hydrochloride. CN107382925A.

- ChemInform. (n.d.).

- ChemicalBook. (n.d.). 2-Chloroethylamine hydrochloride(870-24-6) 13C NMR spectrum.

- The Analyst. (2000).

- ResearchGate. (2023). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors.

- PubChem. (2025). 2-Chloro-N,N-dimethylethylamine.

- Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.

- Google Patents. (n.d.). Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. CN103408432A.

- Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.

- Google Patents. (n.d.). Preparation method of 2-chloroethylamine hydrochloride. CN108003036B.

- LookChem. (n.d.). 2-Chloro-N,N-diethylethanamine hydrochloride.

- Google Patents. (n.d.). A kind of synthetic method of amiodarone impurity C. CN114671836A.

- SLS Ireland. (n.d.). 2-Chloro-N,N-diethylethylamine | D87201-100G | SIGMA-ALDRICH.

- Google Patents. (n.d.). High performance liquid detection method for 2-chloroethylamine hydrochloride. CN109765305B.

- CymitQuimica. (n.d.). Amiodarone Related Compound H (2-chloro-N,N-diethylethanamine hydrochloride).

- NIST WebBook. (n.d.). Ethanamine, 2-chloro-N,N-diethyl-.

- SpectraBase. (n.d.). 2,2'-dichloro-N-methyldiethylamine, hydrochloride - Optional[13C NMR] - Spectrum.

- ChemicalBook. (n.d.). 2-CHLORO-N,N-DIETHYLANILINE(19372-80-6) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,2'-dichloro-N-methyldiethylamine, hydrochloride - Optional[FTIR] - Spectrum.

- LGC Standards. (n.d.). 2-Chloro-N,N-diethylethanamine Hydrochloride (2-Chlorotriethylamine Hydrochloride; (2-Chloroethyl)diethylamine Hydrochloride).

- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride 99%.

- PharmaCompass. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride.

- Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl.

- PubChem. (n.d.). Flurazepam.

- USP. (n.d.). Amiodarone Related Compound H (20 mg) (2-chloro-N,N-diethylethanamine hydrochloride).

- DR JCR BIO. (n.d.). Amiodarone Impurity H; 2-chloro-N,N-diethylethanamine.

- LGC Standards. (n.d.). 2-Chloro-N,N-diethylethanamine Hydrochloride (2-Chlorotriethylamine Hydrochloride; (2-Chloroethyl)diethylamine Hydrochloride).

- LGC Standards. (n.d.). 2-Chloro-N,N-diethylethanamine Hydrochloride (2-Chlorotriethylamine Hydrochloride; (2-Chloroethyl)diethylamine Hydrochloride).

- LGC Standards. (n.d.). 2-Chloro-N,N-diethylethanamine Hydrochloride.

- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride 99%.

- Google Patents. (n.d.). Preparation method of N, N-diethyl ethylenediamine. CN108084033B.

- Pharmaffiliates. (n.d.). 2-Chloro-N,N-diethylethanamine.

- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride 99%.

- PubChem. (n.d.). Diethylaminoethyl chloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN107382925A - A kind of preparation method of Amiodarone Hydrochloride - Google Patents [patents.google.com]

- 3. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]

- 4. 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N,N-diethylethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 7. Ethanamine, 2-chloro-N,N-diethyl- [webbook.nist.gov]

- 8. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. d-nb.info [d-nb.info]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. CN114671836A - A kind of synthetic method of amiodarone impurity C - Google Patents [patents.google.com]

- 13. Amiodarone Related Compound H (2-chloro-N,N-diethylethanam… [cymitquimica.com]

- 14. store.usp.org [store.usp.org]

- 15. drjcrbio.com [drjcrbio.com]

- 16. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Chloro-N,N-diethylethanamine hydrochloride" CAS number 869-24-9

An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine hydrochloride (CAS 869-24-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-N,N-diethylethanamine hydrochloride, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. By synthesizing foundational chemical principles with practical applications, this document serves as an essential resource for leveraging this versatile reagent.

Strategic Overview: A Bifunctional Reagent of Critical Importance

2-Chloro-N,N-diethylethanamine hydrochloride, also known as 2-(Diethylamino)ethyl chloride hydrochloride or DEC-HCl, is a bifunctional molecule featuring a reactive alkyl chloride and a tertiary amine.[1] This unique structure makes it an indispensable building block for introducing the diethylaminoethyl moiety into a wide array of molecular frameworks.[1][2] Its primary utility is in organic synthesis, particularly in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3]

Due to the inherent reactivity of the free base, which can lead to self-reaction, the compound is almost universally prepared, stored, and handled as its more stable hydrochloride salt.[1] The salt form mitigates premature cyclization and enhances shelf-life, ensuring predictable reactivity when used in controlled synthetic protocols.

Physicochemical and Structural Data

A summary of the key properties of 2-Chloro-N,N-diethylethanamine hydrochloride is presented below for quick reference.

| Property | Value |

| CAS Number | 869-24-9 |

| Molecular Formula | C₆H₁₄ClN · HCl (or C₆H₁₅Cl₂N)[3][4] |

| Molecular Weight | 172.10 g/mol [4] |

| Appearance | White to beige or tan crystalline powder[3][5] |

| Melting Point | 208-212 °C[3][6] |

| Water Solubility | 2000 g/L (at 20 °C)[3][7] |

| Methanol Solubility | 0.1 g/mL, clear, colorless solution[3][7] |

| Stability | Hygroscopic and moisture-sensitive[3][7][8] |

| InChI Key | RAGSWDIQBBZLLL-UHFFFAOYSA-N[7] |

| SMILES String | CCN(CC)CCCl.Cl[9] |

The Cornerstone of Synthesis: Preparation via Chlorination

The most prevalent and reliable method for synthesizing 2-Chloro-N,N-diethylethanamine hydrochloride on a laboratory and industrial scale is the chlorination of its precursor, 2-(diethylamino)ethanol, using thionyl chloride (SOCl₂).[1]

Reaction Mechanism and Rationale

The choice of thionyl chloride is strategic. The reaction proceeds through a well-defined mechanism that ensures high conversion and a product that can be readily isolated.

-

Formation of Chlorosulfite Intermediate : The hydroxyl group of 2-(diethylamino)ethanol attacks the sulfur atom of thionyl chloride.

-

Nucleophilic Substitution : A chloride ion, either from the thionyl chloride or as Cl⁻, performs a nucleophilic attack on the carbon atom bearing the chlorosulfite group. This step liberates sulfur dioxide (SO₂) gas and a proton.

-

In-Situ Salt Formation : The generated hydrochloric acid (from the liberated proton and chloride ion) immediately protonates the basic tertiary amine group, forming the stable and easily isolatable hydrochloride salt.[1]

This in-situ salt formation is critical as it prevents the free amine from participating in unwanted side reactions.

Caption: Synthesis of DEC-HCl from 2-(diethylamino)ethanol.

Validated Experimental Protocol

The following protocol is a robust procedure derived from established laboratory practices for achieving high yield and purity.[1][10]

Materials:

-

2-(Diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol or Absolute Ethanol (for recrystallization)

-

Standard reaction glassware with reflux condenser, dropping funnel, and magnetic stirrer

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-(diethylamino)ethanol in anhydrous DCM.

-

Cooling: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction.[1]

-

Controlled Addition: Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled amino alcohol solution via a dropping funnel with vigorous stirring. Maintain the temperature between -10 °C and 20 °C.[10]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 35-40 °C) for 1-2.5 hours to drive the reaction to completion.[1][10]

-

Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.[1]

-

Purification: The resulting crude solid can be purified by recrystallization. Add anhydrous methanol or absolute ethanol, heat to dissolve the solid, and then cool in an ice-brine bath (-8 °C) for several hours to induce crystallization.[10]

-

Isolation: Collect the white crystalline product by suction filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 55-60 °C.[1][10]

Typical Yield: Molar yields can be as high as 98% with high purity (>99%).[10]

Applications in Drug Development and Advanced Materials

The primary value of 2-Chloro-N,N-diethylethanamine hydrochloride lies in its function as a versatile alkylating agent.[3] It is a key intermediate for synthesizing pharmaceuticals where a diethylaminoethyl side-chain is essential for biological activity.

Key Pharmaceutical Applications:

-

Amiodarone: An antiarrhythmic agent.

-

Flurazepam: A hypnotic drug.

-

Naftidrofuryl: A vasodilator.[3]

-

Butetamate Citrate: An antispasmodic agent.[3]

Beyond established drugs, it is widely used in discovery chemistry for the synthesis of novel compounds with potential therapeutic effects, including:

-

Substituted oxindoles as growth hormone secretagogues.[11]

-

1-Substituted-5,6-dinitrobenzimidazoles with antimicrobial and antiprotozoal activities.[11]

-

Thiophene-containing triarylmethane (TRAM) derivatives as antitubercular agents.[11]

In materials science, this reagent is used to modify polymer backbones, incorporating amino functionalities that can alter properties like solubility, conductivity, or biocompatibility.[2] It is also used to synthesize ligands, such as Tris(2-(diethylamino)ethyl)amine (Et₆TREN), which serves as a catalyst in atom transfer radical polymerization (ATRP).[11]

Caption: Core applications of 2-Chloro-N,N-diethylethanamine HCl.

Reactivity Profile: The Aziridinium Ion Intermediate

While the hydrochloride salt is stable, the reactivity of the corresponding free base is governed by its ability to form a highly reactive aziridinium ion intermediate. This cyclization occurs in solution, particularly under basic conditions, when the tertiary amine is deprotonated.[12]

Understanding this equilibrium is critical for reaction control. The aziridinium ion is a potent alkylating agent itself and is the true reactive species in many nucleophilic substitution reactions.

Caption: Formation and reaction of the aziridinium ion intermediate.

This mechanism explains why reactions using DEC-HCl often require a base to first generate the free amine, which then cyclizes to the active electrophile before reacting with the intended nucleophile. The choice of base, solvent, and temperature can significantly influence the rate of aziridinium ion formation and the overall reaction outcome.

Safety, Handling, and Storage

2-Chloro-N,N-diethylethanamine hydrochloride is a hazardous substance and must be handled with appropriate precautions.[6]

| Hazard Class | GHS Classification |

| Acute Toxicity | Category 2 (Oral, Dermal, Inhalation) - Fatal if swallowed, in contact with skin, or if inhaled.[6][13][14] |

| Skin Corrosion | Category 1B - Causes severe skin burns and eye damage.[13] |

| Mutagenicity | Category 2 - Suspected of causing genetic defects.[13] |

| Aquatic Hazard | Chronic 3 - Harmful to aquatic life with long-lasting effects.[13] |

Handling Protocols:

-

Ventilation: Always handle in a certified chemical fume hood.[6][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly sealed safety goggles, a face shield, and protective clothing. For operations that may generate dust, a NIOSH-approved respirator with particulate filters is required.[6][14]

-

Procedures: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][15]

Storage and Incompatibilities:

-

Conditions: Store in a cool, dry, well-ventilated, and locked poison room or corrosives area. Keep containers tightly closed and protect from moisture, as the compound is hygroscopic.[5][6][15] Storage under an inert atmosphere is recommended.[6]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[6][14]

First Aid Measures:

-

Inhalation: Immediately remove the victim to fresh air and seek urgent medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[5][6]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present. Continue rinsing and seek urgent medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[5][6]

Conclusion

2-Chloro-N,N-diethylethanamine hydrochloride is more than a simple reagent; it is a strategic tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, established synthetic routes, and broad applicability in producing high-value compounds in the pharmaceutical and materials science sectors underscore its importance. Mastery of its handling, synthesis, and reactivity profile, particularly the role of the aziridinium intermediate, is essential for its effective and safe utilization in advancing scientific discovery and development.

References

- An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride. Benchchem.

- Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

- 2-Chloro-N,N-diethylethylamine hydrochloride 99%. Sigma-Aldrich.

- The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- 2-Chloro-N,N-diethylethanamine hydrochloride. LookChem.

- 2-Diethylaminoethylchloride hydrochloride synthesis. ChemicalBook.

- 2-Chloro-N,N-diethylethanamine Hydrochloride (2-Chlorotrie… - CymitQuimica. CymitQuimica.

- SAFETY D

- CAS 869-24-9: 2-(Diethylamino)ethyl chloride hydrochloride. CymitQuimica.

- 2-Diethylaminoethylchloride hydrochloride(869-24-9). ChemicalBook.

- SAFETY D

- 2-Chloro-N,N-diethylethylamine | D87201-100G | SIGMA-ALDRICH | SLS Ireland. SLS Ireland.

- 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363. PubChem.

- 2-Diethylaminoethylchloride hydrochloride(869-24-9). ChemicalBook.

- SAFETY D

- Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis.

- 2-DIETHYL AMINO ETHYL CHLORIDE HYDROCHLORIDE CAS No 869-24-9 MATERIAL SAFETY D

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]

- 4. 2-Chloro-N,N-diethylethanamine Hydrochloride (2-Chlorotrie… [cymitquimica.com]

- 5. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Diethylaminoethylchloride hydrochloride | 869-24-9 [chemicalbook.com]

- 8. CAS 869-24-9: 2-(Diethylamino)ethyl chloride hydrochloride [cymitquimica.com]

- 9. 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Diethylaminoethylchloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. merckmillipore.com [merckmillipore.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

"2-Chloro-N,N-diethylethanamine hydrochloride" molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-N,N-diethylethanamine Hydrochloride: Properties, Applications, and Protocols

Introduction

2-Chloro-N,N-diethylethanamine hydrochloride, a vital chemical intermediate, is a cornerstone in the synthesis of a multitude of organic compounds. Its unique structure, featuring a reactive chloro group and a diethylaminoethyl moiety, renders it an exceptionally versatile building block in the pharmaceutical, materials science, and chemical research sectors.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and critical applications. We will explore the causality behind its utility as a potent alkylating agent, detail validated protocols for its use and analysis, and provide essential safety and handling guidelines.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective and safe application in research and development. This section outlines the key identifiers and physicochemical characteristics of 2-Chloro-N,N-diethylethanamine hydrochloride.

Chemical Identity

The compound is widely recognized by its CAS number, 869-24-9.[2][3][4][5] Its molecular structure and identity are defined by the following parameters:

| Identifier | Value |

| IUPAC Name | 2-chloro-N,N-diethylethanamine;hydrochloride[3] |

| CAS Number | 869-24-9[2][3] |

| Molecular Formula | C₆H₁₅Cl₂N or (C₂H₅)₂NCH₂CH₂Cl · HCl[2][3][4] |

| Molecular Weight | 172.10 g/mol [2][4][5][6] |

| Common Synonyms | 2-(Diethylamino)ethyl chloride hydrochloride, 2-Chlorotriethylamine hydrochloride[3][5][6] |

Physicochemical Data

The physical state and solubility of the compound dictate its handling, storage, and application in various solvent systems.

| Property | Value | Source |

| Appearance | Crystals, tan powder | [4][7] |

| Melting Point | 208-211 °C | [4][7] |

| Solubility | Soluble in water (2000 g/L at 20°C) and methanol. | [7][8] |

| Stability | Stable under recommended storage conditions; hygroscopic and air-sensitive. | [7][8][9] |

Part 2: Synthesis and Chemical Reactivity

The utility of 2-Chloro-N,N-diethylethanamine hydrochloride stems from its predictable and versatile reactivity, which is a direct consequence of its molecular structure.

Synthetic Pathway

A common and efficient method for synthesizing this compound involves the chlorination of its corresponding alcohol precursor, 2-(Diethylamino)ethanol, using a chlorinating agent such as thionyl chloride (SOCl₂). The alcohol acts as the nucleophile, attacking the sulfur atom of thionyl chloride, which ultimately leads to the substitution of the hydroxyl group with a chlorine atom. The reaction is typically performed in an ice bath to control its exothermic nature.

Caption: General workflow for the synthesis of 2-Chloro-N,N-diethylethanamine HCl.

Core Reactivity: A Tale of Two Mechanisms

The compound's primary role is that of an alkylating agent . The electron-withdrawing chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. This allows for the straightforward introduction of the -(CH₂)₂-N(C₂H₅)₂ group into a target molecule.

However, the reactivity is significantly influenced by pH.

-

Under neutral or acidic conditions , the hydrochloride salt is stable and reacts via direct Sₙ2 nucleophilic substitution.

-

Under basic conditions , the tertiary amine is deprotonated. The resulting free base can undergo an intramolecular cyclization, forming a highly reactive diethylaziridinium ion . This strained, three-membered ring is a much more potent electrophile than the parent chloro-compound, readily undergoing ring-opening reactions with even weak nucleophiles. Understanding this pH-dependent reactivity is critical for controlling reaction outcomes.[10]

Caption: Dual reactivity pathways of 2-Chloro-N,N-diethylethanamine.

Part 3: Applications in Research and Drug Development

This compound is not an end product but a critical starting material or intermediate. Its ability to introduce the diethylaminoethyl side-chain is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs) and functional materials.[1]

Pharmaceutical Intermediate Synthesis

The diethylaminoethyl group is a common structural motif in many biologically active molecules, often enhancing solubility or modulating receptor binding affinity.

-

Growth Hormone Secretagogues : Used as an alkylating reagent to synthesize substituted oxindole derivatives that can stimulate the release of growth hormone.[4][11][12]

-

Antimicrobial Agents : A key building block for 1-substituted-5,6-dinitrobenzimidazoles, which have demonstrated potent antimicrobial and antiprotozoal activities.[4][11][12]

-

Antitubercular Agents : Employed in the creation of thiophene-containing triarylmethane (TRAM) derivatives, a class of compounds investigated for their potential against tuberculosis.[4][11][12]

Materials Science and Polymer Chemistry

The compound's reactivity extends to the modification of materials and the synthesis of specialized polymers.

-

Catalyst Synthesis : It is a precursor for synthesizing tris(2-(diethylamino)ethyl)amine (Et₆TREN), a ligand used in combination with copper(I) bromide to form a highly effective catalyst for Atom Transfer Radical Polymerization (ATRP).[4][11][12] ATRP is a powerful technique for creating well-defined polymers with controlled architecture.

-

Polymer Derivatization : It can be used to incorporate amino functionality onto polymer backbones, such as chitosan, to alter their physical properties like solubility or to impart new biological activities.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N,N-diethylethylamine 99 869-24-9 [sigmaaldrich.com]

- 5. 2-Chloro-N,N-diethylethylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-N,N-diethylethanamine Hydrochloride (2-Chlorotrie… [cymitquimica.com]

- 7. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. Buy 2-Chloro-N,N-diethylethanamine hydrochloride | 869-24-9 [smolecule.com]

"2-Chloro-N,N-diethylethanamine hydrochloride" as a monofunctional alkylating agent

An In-Depth Technical Guide to 2-Chloro-N,N-diethylethanamine Hydrochloride as a Monofunctional Alkylating Agent

Executive Summary

2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH) is a versatile and reactive monofunctional alkylating agent with significant applications across pharmaceutical synthesis, cancer research, and materials science. As a hydrochloride salt, it offers greater stability for storage and handling compared to its free base form. Its primary mode of action involves the intramolecular formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on various molecules. In biological systems, this reactivity is particularly directed towards DNA, where it preferentially alkylates guanine nucleobases, leading to DNA damage.[1][2][3][4] This mechanism is the foundation of its utility as both a research tool to probe DNA repair pathways and as a chemical intermediate for creating complex organic molecules. This guide provides an in-depth exploration of CDEAH, covering its fundamental properties, mechanism of action, diverse applications, detailed experimental protocols, and critical safety procedures for its handling.

Introduction to a Versatile Alkylating Agent

In the landscape of organic synthesis and chemical biology, alkylating agents are indispensable tools for forging new carbon-heteroatom bonds. These reagents are broadly classified by their functionality—the number of reactive alkylating groups they possess. While bifunctional agents can form cross-links, monofunctional agents like 2-Chloro-N,N-diethylethanamine hydrochloride (CAS: 869-24-9) introduce a single alkyl group onto a target molecule.[1][2] This singular reactivity provides precision in chemical synthesis and offers a distinct mechanism for inducing cellular responses.

CDEAH, structurally a "half-mustard," combines a reactive chloroethyl group with a diethylamino moiety.[2][4] This structure makes it a valuable precursor for introducing the diethylaminoethyl group into a wide array of molecules.[5][6] Its application extends from being a foundational building block in the synthesis of numerous pharmaceuticals to a sophisticated molecular probe in cancer research, where it helps to uncover vulnerabilities in DNA repair mechanisms.[1][3][7] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the theory and practical application of this important compound.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. CDEAH is typically supplied as a colourless to beige crystalline solid that is sensitive to moisture.[7][8]

| Property | Value |

| Chemical Name | 2-Chloro-N,N-diethylethanamine hydrochloride |

| Synonyms | Diethylaminoethyl chloride hydrochloride, (2-Chloroethyl)diethylamine hydrochloride |

| CAS Number | 869-24-9 |

| Molecular Formula | C₆H₁₅Cl₂N |

| Molecular Weight | 172.10 g/mol [9][10][11] |

| Appearance | Colourless to beige crystals[7] |

| Melting Point | 208-212 °C[7][9] |

| Solubility | Highly soluble in water (2000 g/L at 20 °C); soluble in methanol.[7][12] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[8][13] |

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Nodes for atoms N [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.2,0.6!", fontcolor="#202124"]; C2 [label="CH₃", pos="-2.2,1.1!", fontcolor="#202124"]; C3 [label="CH₂", pos="-1.2,-0.6!", fontcolor="#202124"]; C4 [label="CH₃", pos="-2.2,-1.1!", fontcolor="#202124"]; C5 [label="CH₂", pos="1.2,0!", fontcolor="#202124"]; C6 [label="CH₂", pos="2.4,0!", fontcolor="#202124"]; Cl [label="Cl", pos="3.6,0!", fontcolor="#202124"]; HCl [label="• HCl", pos="4.8,0!", fontcolor="#5F6368"]; // Edges for bonds N -- C1; C1 -- C2; N -- C3; C3 -- C4; N -- C5; C5 -- C6; C6 -- Cl;

}

Caption: Chemical structure of 2-Chloro-N,N-diethylethanamine hydrochloride.

Mechanism of Action: The Aziridinium Intermediate

The efficacy of CDEAH as an alkylating agent stems from its ability to form a highly reactive cyclic intermediate. This process is fundamental to its function in both synthetic chemistry and biological contexts.

Causality Behind the Mechanism: Unlike a simple alkyl halide, the presence of the tertiary amine adjacent to the chloroethyl group is critical. The nitrogen atom's lone pair of electrons initiates an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This displaces the chloride ion and forms a strained, three-membered ring containing a positively charged nitrogen atom—the diethylaziridinium ion . This cyclization is the rate-limiting step and transforms a moderately reactive primary alkyl chloride into a much more potent electrophile. The aziridinium ion is then highly susceptible to attack by nucleophiles, which relieves the ring strain and completes the alkylation reaction.

In a biological context, the most significant nucleophiles are the nitrogen and oxygen atoms within DNA bases. Research has shown that CDEAH preferentially alkylates the N7 position of guanine.[1][2][4] This creates a bulky DNA adduct that can disrupt normal cellular processes like DNA replication and transcription. The cell must then rely on DNA repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER), to remove this damage.[1][2][3][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Alkylation of nucleobases by 2-chloro- N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]

- 8. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2-二乙氨基氯乙烷 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-chloro-N,N-diethylethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy 2-Chloro-N,N-diethylethanamine hydrochloride | 869-24-9 [smolecule.com]

- 13. fishersci.com [fishersci.com]

Topic: "2-Chloro-N,N-diethylethanamine hydrochloride" Mechanism of Action in Alkylation Reactions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Nature of a Versatile Alkylating Agent

2-Chloro-N,N-diethylethanamine hydrochloride, commonly abbreviated as DEAE-Cl, is a monofunctional nitrogen mustard derivative that serves as a cornerstone reagent in synthetic organic chemistry and drug development.[1][2] While its hydrochloride salt form is a stable, crystalline solid, its true reactivity is unleashed in solution, where it transforms into a potent electrophilic species.[3][4] This guide elucidates the core mechanism of action, providing a detailed examination of its transformation into the highly reactive aziridinium ion and its subsequent role in alkylation reactions. Understanding this mechanism is paramount for controlling reaction outcomes and designing novel synthetic pathways for pharmaceuticals and other high-value chemical entities.[3][5][6]

DEAE-Cl is a critical intermediate in the synthesis of numerous pharmaceuticals, including amiodarone, flurazepam, and naftidrofuryl.[3] Its utility stems from its ability to introduce a diethylaminoethyl moiety onto a wide range of nucleophilic substrates.

| Property | Value |

| Chemical Name | 2-Chloro-N,N-diethylethanamine hydrochloride |

| CAS Number | 869-24-9 |

| Molecular Formula | C₆H₁₄ClN · HCl |

| Molecular Weight | 172.10 g/mol |

| Appearance | Colorless to beige crystals |

| Melting Point | 208-210 °C |

| Solubility | Soluble in water (2000 g/L at 20°C) and methanol |

Part 1: The Core Mechanism of Action: A Two-Step Electrophilic Attack

The alkylating capability of 2-Chloro-N,N-diethylethanamine does not arise from a direct nucleophilic substitution of the chloride ion. Instead, it proceeds through a sophisticated two-step mechanism involving the intramolecular formation of a highly reactive intermediate.[7][8]

Step 1: The Rate-Determining Step - Formation of the Aziridinium Ion

The fundamental principle behind the reactivity of nitrogen mustards is their capacity for intramolecular cyclization.[7][8] In the case of DEAE-Cl, the process begins with the deprotonation of the hydrochloride salt to yield the free amine. The nitrogen atom's lone pair of electrons then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom.

This neighboring group participation results in the displacement of the chloride leaving group and the formation of a strained, three-membered heterocyclic cation known as the N,N-diethylaziridinium ion.[9] This intramolecular SN2 reaction is the rate-determining step of the overall alkylation process.[7] The formation of this aziridinium ion is energetically favorable despite the ring strain, as it converts a relatively weak electrophile (a primary alkyl chloride) into a highly potent one.[10]

Caption: Formation of the reactive N,N-diethylaziridinium ion.

Step 2: Alkylation via Nucleophilic Ring-Opening

The N,N-diethylaziridinium ion is the true alkylating agent. Its high reactivity is a direct consequence of two factors:

-

Ring Strain: The three-membered ring possesses significant angle strain, making it energetically favorable to undergo a ring-opening reaction.

-

Electrophilicity: The positive charge on the quaternary nitrogen atom renders the two ring carbons highly electron-deficient and thus extremely susceptible to attack by nucleophiles.

A wide variety of nucleophiles (Nu:⁻) can readily attack either of the two equivalent carbon atoms of the aziridinium ring. This attack proceeds via an SN2 mechanism, leading to the opening of the strained ring and the formation of a stable covalent bond. The result is the successful alkylation of the nucleophile with the diethylaminoethyl group.

Caption: Alkylation of a nucleophile by the aziridinium ion.

This mechanism is central to its use in medicinal chemistry. For instance, DEAE-Cl has been identified as a monofunctional alkylating agent that preferentially alkylates guanine nucleobases in DNA.[1][11] This action forms DNA adducts, leading to strand breaks and activating DNA damage responses, a mechanism of interest in cancer therapy research.[1]

Part 2: Field-Proven Insights and Experimental Protocol

The efficiency and outcome of alkylation reactions using DEAE-Cl are governed by several critical factors. A deep understanding of these allows for the optimization of reaction conditions and the validation of experimental design.

Causality Behind Experimental Choices

-

Choice of Base: The reaction is typically initiated by adding a base. The hydrochloride salt is stable and must be neutralized to generate the free amine, which is necessary for cyclization. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred. They are strong enough to deprotonate the hydrochloride and, if necessary, the nucleophile, without competing in the subsequent alkylation step.

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are ideal. They can effectively solvate the charged aziridinium intermediate, stabilizing it and facilitating its formation.[9] Furthermore, they are excellent solvents for a wide range of organic substrates and inorganic bases.

-

Temperature Control: The formation of the aziridinium ion is temperature-dependent. While gentle heating can accelerate this rate-determining step, excessive temperatures can lead to side reactions and decomposition. A typical temperature range is between room temperature and 60-80°C, depending on the reactivity of the nucleophile.

Representative Experimental Protocol: N-Alkylation of a Phenol

This protocol describes a general procedure for the alkylation of a phenolic hydroxyl group, a common transformation in the synthesis of pharmaceuticals like phenoxybenzamine.[12][13]

Objective: To synthesize a 2-(diethylamino)ethyl phenyl ether.

Materials:

-

Phenol (or substituted phenol derivative)

-

2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate, Water, Brine

-

Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

-

Initial Stirring: Stir the suspension at room temperature for 15-30 minutes. This step ensures the deprotonation of the phenol by the base, forming the more nucleophilic phenoxide ion.

-

Reagent Addition: Add 2-Chloro-N,N-diethylethanamine hydrochloride (1.2-1.5 eq) to the suspension in one portion.

-

Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Workup - Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and highly polar impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(diethylamino)ethyl phenyl ether.

Sources

- 1. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Chloro-N,N-diethylethanamine hydrochloride | 869-24-9 [smolecule.com]

- 3. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]

- 4. 2-二乙氨基氯乙烷 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. 2-Chloro-N,N-diethylethylamine hydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 7. Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]

- 13. US10906866B2 - Process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-N,N-diethylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and stability of 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl·HCl), a critical building block in modern organic synthesis and pharmaceutical development. As a key intermediate, a thorough understanding of its chemical behavior is paramount for its effective and safe utilization. This document moves beyond a simple recitation of facts to provide a causal understanding of its properties, rooted in mechanistic principles and supported by established analytical methodologies.

Core Chemical Identity and Physicochemical Properties

2-Chloro-N,N-diethylethanamine hydrochloride is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₅Cl₂N | [1] |

| Molecular Weight | 172.10 g/mol | [1] |

| CAS Number | 869-24-9 | [1] |

| Melting Point | 208-212 °C | [2] |

| Solubility | Good solubility in water and polar organic solvents like methanol. | [2] |

| Hygroscopicity | The compound is hygroscopic and sensitive to moisture. | [2] |

The Duality of Reactivity: Alkylation via the Aziridinium Ion

The primary utility of 2-Chloro-N,N-diethylethanamine hydrochloride lies in its function as an alkylating agent.[2] However, its reactivity is not a simple nucleophilic substitution at the primary carbon. The core of its reactivity lies in the intramolecular cyclization to form a highly electrophilic aziridinium ion intermediate.

The Critical Role of pH: Formation of the Reactive Species

The hydrochloride salt itself is relatively unreactive. The key to unlocking its alkylating potential is the deprotonation of the tertiary amine to its free base form. This equilibrium is, of course, pH-dependent.

Caption: The pH-dependent activation and reactivity pathway of DEAE-Cl·HCl.

Under basic or neutral conditions, the equilibrium shifts towards the free base, which rapidly undergoes an intramolecular SN2 reaction. The nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form the strained, three-membered aziridinium ring. This cation is a potent electrophile, readily attacked by a wide range of nucleophiles.[3]

Kinetic Considerations

The overall rate of alkylation is dependent on both the rate of aziridinium ion formation (k₁) and the rate of its reaction with the external nucleophile (k₂). In many synthetic applications, the formation of the aziridinium ion is the rate-determining step.

Stability Profile: A Guide to Handling and Storage

The stability of 2-Chloro-N,N-diethylethanamine hydrochloride is a critical consideration for its storage, handling, and use in regulated environments. Its primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability and Degradation

As discussed, the hydrochloride salt is significantly more stable in aqueous solutions than its free base. At acidic pH, the equilibrium lies far to the side of the protonated amine, which inhibits the intramolecular cyclization necessary for degradation. As the pH increases, the concentration of the free base rises, leading to the formation of the aziridinium ion. This ion can then be attacked by water, leading to the formation of N,N-diethylethanolamine.

Caption: The hydrolytic degradation pathway of 2-Chloro-N,N-diethylethanamine hydrochloride.

Due to its hygroscopic nature, it is imperative to store 2-Chloro-N,N-diethylethanamine hydrochloride in a tightly sealed container in a dry environment to prevent moisture-induced degradation.

Thermal Stability and Decomposition

Upon heating, 2-Chloro-N,N-diethylethanamine hydrochloride can decompose, releasing toxic and corrosive fumes, including hydrogen chloride and oxides of nitrogen. While specific pyrolysis products for this compound are not extensively documented, pyrolysis-GC-MS is the recommended technique for their identification. This method involves the thermal fragmentation of the molecule in an inert atmosphere, followed by chromatographic separation and mass spectrometric identification of the fragments.[5][6]

Long-Term Storage

For long-term storage, the compound should be kept in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. The container should be tightly sealed to protect it from moisture. While specific shelf-life data is often lot-dependent, routine inspection and re-analysis are recommended for material stored for extended periods.

Experimental Protocols: Assessing Stability and Purity

To ensure the quality and suitability of 2-Chloro-N,N-diethylethanamine hydrochloride for its intended use, particularly in pharmaceutical applications, a robust analytical program is essential. This includes forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the degradation products of 2-Chloro-N,N-diethylethanamine hydrochloride under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-N,N-diethylethanamine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 2 hours. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (see section 4.2).

Stability-Indicating Analytical Method: HPLC-UV/MS

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop and validate an HPLC method for the quantification of 2-Chloro-N,N-diethylethanamine hydrochloride and the detection of its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

A mass spectrometer (MS) is highly recommended for the identification of unknown degradation products.

Chromatographic Conditions (Starting Point):

Based on methods for similar compounds, the following conditions can be used as a starting point for method development.[4][7]

| Parameter | Recommended Condition |

| Column | Cyano (CN) or a suitable reverse-phase column (e.g., C18) |

| Mobile Phase A | 10 mM Potassium Phosphate buffer (pH 8.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on the separation needs |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a low wavelength (e.g., 195-210 nm) as the chromophore is weak. MS detection is preferred for specificity. |

| Injection Volume | 10-20 µL |

Method Validation:

The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

Caption: A generalized workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

2-Chloro-N,N-diethylethanamine hydrochloride is a versatile and reactive intermediate whose utility is intrinsically linked to its stability and reactivity profile. Its primary mode of action as an alkylating agent proceeds through the formation of a highly reactive aziridinium ion, a process governed by pH. The stability of the compound is compromised by moisture and elevated temperatures, leading to hydrolysis and thermal decomposition, respectively. A thorough understanding of these characteristics, coupled with robust analytical control strategies, is essential for its successful application in research and development. This guide provides a foundational framework for scientists and researchers to handle, analyze, and utilize this important chemical entity with confidence and scientific rigor.

References

- Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionis

- This citation is not directly used in the text but provides context on forced degrad

- Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry.

- Pyrolysis–gas chrom

- This citation is not directly used in the text but provides context on the chemical.

- This citation is not directly used in the text but provides context on the chemical.

- High performance liquid detection method for 2-chloroethylamine hydrochloride. CN109765305B.

- This citation is not directly used in the text but provides context on chemical properties.

- A Step-by-Step Guide to Analytical Method Development and Valid

- This citation is not directly used in the text but provides context on solubility.

- This citation is not directly used in the text but provides context on forced degrad

- This citation is not directly used in the text but provides context on the chemical's role in synthesis.

- This citation is not directly used in the text but provides context on stability and reactivity.

- 2-Chloro-N,N-diethylethanamine hydrochloride. LookChem.

- 2-Chloro-N,N-diethylethylamine hydrochloride 99%. Sigma-Aldrich.

- This citation is not directly used in the text but provides context on stability-indic

- This citation is not directly used in the text but provides context on the chemical.

- This citation is not directly used in the text but provides context on the chemical.

- This citation is not directly used in the text but provides context on analytical methods.

- Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. NAR Cancer. 2023.

- This citation is not directly used in the text but provides context on thermal degrad

- This citation is not directly used in the text but provides context on thermal degrad

- This citation is not directly used in the text but provides context on the chemical.

- This citation is not directly used in the text but provides context on hydrolysis r

- This citation is not directly used in the text but provides context on thermal degrad

- This citation is not directly used in the text but provides context on hydrolysis r

Sources

- 1. 2-Chloro-N,N-diethylethylamine 99 869-24-9 [sigmaaldrich.com]

- 2. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. gcms.cz [gcms.cz]

- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Ethanamine, 2-chloro-N,N-diethyl- | SIELC Technologies [sielc.com]

- 8. emerypharma.com [emerypharma.com]

"2-Chloro-N,N-diethylethanamine hydrochloride" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-N,N-diethylethanamine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-N,N-diethylethanamine hydrochloride (CAS No: 869-24-9), a crucial intermediate in the synthesis of numerous pharmaceuticals.[1][2][3] Understanding its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, design purification strategies, and develop robust formulations. This document delves into the physicochemical properties of the compound, its solubility profile, the underlying principles governing its dissolution, and standardized protocols for its empirical determination.

Physicochemical Profile

2-Chloro-N,N-diethylethanamine hydrochloride, also commonly referred to as 2-Chlorotriethylamine hydrochloride or DEC-HCl, is a crystalline solid. As a hydrochloride salt of a tertiary amine, its chemical and physical properties are dominated by its ionic character. This inherent polarity is the primary determinant of its solubility behavior. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for its storage and handling.[3][4][5]

Table 1: Key Physicochemical Properties of 2-Chloro-N,N-diethylethanamine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅Cl₂N (or C₆H₁₄ClN·HCl) | [6][7] |

| Molecular Weight | 172.09 g/mol | [1][6] |

| Appearance | White to beige crystalline solid | [2] |

| Melting Point | 208-212 °C | [2] |

| Water Solubility | 2000 g/L (at 20 °C) | [2] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Sensitivity | Moisture sensitive (Hygroscopic) | [2][4] |

Solubility in Organic Solvents

The solubility of this compound is a direct consequence of the "like dissolves like" principle.[8][9] Its ionic salt structure renders it highly polar, favoring dissolution in polar solvents while exhibiting poor solubility in non-polar environments.

Quantitative and Qualitative Solubility Data

Direct quantitative data for a wide range of organic solvents is not extensively published in readily available literature. However, based on its chemical structure and known data points, a reliable solubility profile can be constructed. The compound is known to be soluble in water and methanol.[2][3][5]

Table 2: Solubility Profile of 2-Chloro-N,N-diethylethanamine Hydrochloride

| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |

| Water | Polar Protic | Very Soluble (2000 g/L)[2] | High polarity and hydrogen bonding capacity effectively solvate the ions. |